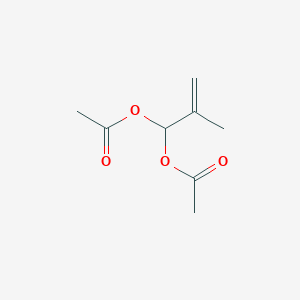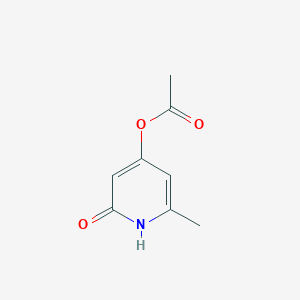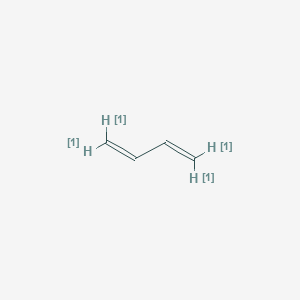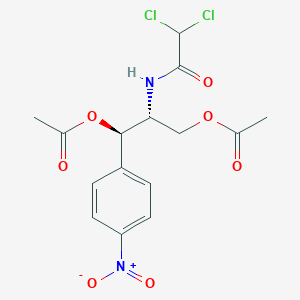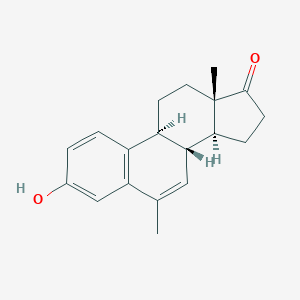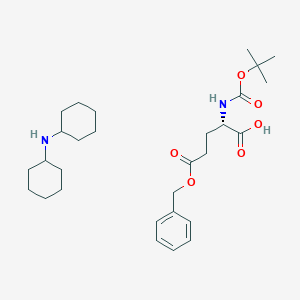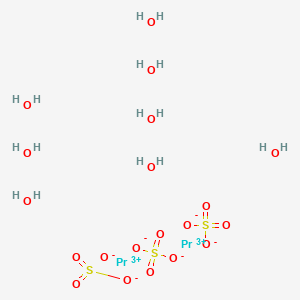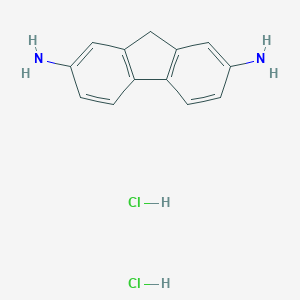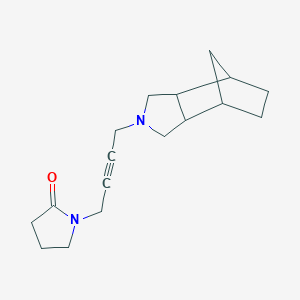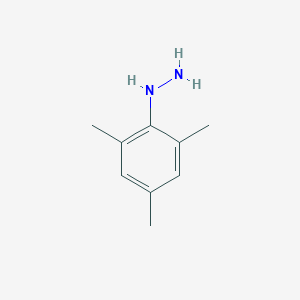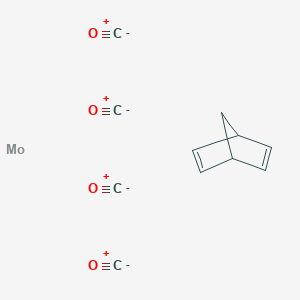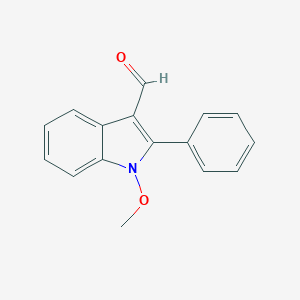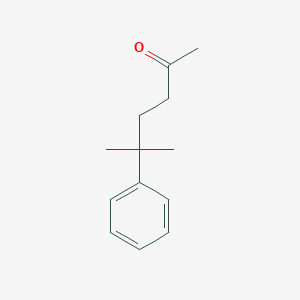
5-Methyl-5-phenyl-2-hexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5-phenyl-2-hexanone (MPH) is a ketone compound that belongs to the family of aryl alkyl ketones. It is a colorless liquid with a strong odor that is commonly used as a flavoring agent in the food industry. MPH is also widely used in scientific research due to its unique chemical properties and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-Methyl-5-phenyl-2-hexanone is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of oxidative stress and inflammation. 5-Methyl-5-phenyl-2-hexanone has also been shown to modulate the activity of certain enzymes and receptors in the brain, which may contribute to its neuroprotective effects.
Effets Biochimiques Et Physiologiques
5-Methyl-5-phenyl-2-hexanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 5-Methyl-5-phenyl-2-hexanone has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-Methyl-5-phenyl-2-hexanone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable and easy to handle. However, one limitation of 5-Methyl-5-phenyl-2-hexanone is its strong odor, which can be unpleasant and may interfere with some experiments.
Orientations Futures
There are several future directions for research on 5-Methyl-5-phenyl-2-hexanone. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the development of new drugs for the treatment of pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 5-Methyl-5-phenyl-2-hexanone and its potential therapeutic applications.
Méthodes De Synthèse
5-Methyl-5-phenyl-2-hexanone can be synthesized through several methods, including the Friedel-Crafts acylation reaction and the Grignard reaction. The Friedel-Crafts acylation reaction involves the reaction of benzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The Grignard reaction involves the reaction of phenylmagnesium bromide with 5-methyl-2-hexanone in anhydrous ether.
Applications De Recherche Scientifique
5-Methyl-5-phenyl-2-hexanone has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and analgesic properties. 5-Methyl-5-phenyl-2-hexanone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
14128-61-1 |
|---|---|
Nom du produit |
5-Methyl-5-phenyl-2-hexanone |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
5-methyl-5-phenylhexan-2-one |
InChI |
InChI=1S/C13H18O/c1-11(14)9-10-13(2,3)12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3 |
Clé InChI |
IFKGKEYWZPTXEY-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(C)(C)C1=CC=CC=C1 |
SMILES canonique |
CC(=O)CCC(C)(C)C1=CC=CC=C1 |
Autres numéros CAS |
14128-61-1 |
Synonymes |
5-Methyl-5-phenyl-2-hexanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



